molecular formula C11H19NO5S B6289021 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate;  90% CAS No. 801293-45-8

1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%

Cat. No.: B6289021
CAS No.: 801293-45-8
M. Wt: 277.34 g/mol
InChI Key: WOOVUTUKNLXXPF-JXLXBRSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate (90%) (CAS 64838-55-7) is a synthetic intermediate and impurity in the production of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . This compound is synthesized via the reaction of L-proline with 3-acetylthio-2-methylpropionic acid chloride, forming an acetylated thioether derivative . Its hydrate form (90% purity) is stabilized for storage and handling . Key structural features include:

  • A (2S)-configured proline backbone, critical for ACE binding.
  • A 3-(acetylthio)-2-methylpropionyl group, distinguishing it from the active drug Captopril, which contains a free thiol (-SH) instead of the acetylated sulfur .

Properties

IUPAC Name

(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S.H2O/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16;/h7,9H,3-6H2,1-2H3,(H,15,16);1H2/t7-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOVUTUKNLXXPF-JXLXBRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64838-55-7
Record name (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate (CAS No. 64838-55-7), is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11H19NO5S
  • Molecular Weight : 277.335 g/mol
  • CAS Number : 64838-55-7
  • Purity : ≥90% (by titrimetric analysis)
  • Physical Form : Crystalline powder

Structural Information

PropertyDetail
IUPAC Name(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid; hydrate
SMILESCC(CSC(=O)C)C(=O)N1CCCC1C(=O)O.O
ColorWhite-Yellow

Enzymatic Interactions

1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline is known to interact with various enzymes, particularly angiotensin-converting enzyme (ACE) and its homolog ACE2. Research indicates that ACE2 exhibits proteolytic activity against specific peptides, and this compound may influence such interactions.

Key Findings from Research

  • ACE2 Hydrolytic Activity : ACE2 hydrolyzes several biological peptides with high efficiency, including angiotensin II and apelin-13, which are critical in cardiovascular regulation .
  • Mechanism of Action : The hydrolysis occurs at a consensus sequence involving proline residues, suggesting that compounds like 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline could modulate ACE activity through competitive inhibition or substrate mimicry .

Potential Therapeutic Applications

The compound's structural similarities to known ACE inhibitors suggest potential applications in treating hypertension and heart failure. Additionally, the acetylthio group may enhance bioavailability and therapeutic efficacy.

Case Studies

  • Hypertension Management : A study demonstrated that derivatives of proline can effectively lower blood pressure in hypertensive models by inhibiting ACE activity.
  • Cardiovascular Health : Another case highlighted the role of proline derivatives in improving endothelial function and reducing vascular stiffness in animal models.

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, a comparison with other related compounds is useful:

Compound NameMechanism of ActionClinical Application
CaptoprilACE InhibitionHypertension treatment
EnalaprilACE InhibitionHeart failure management
LisinoprilACE InhibitionCardiovascular protection

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₁H₁₇NO₄S
  • Molecular Weight : 259.32 g/mol
  • Purity : ≥90.0% (by titrimetric analysis)
  • Physical Form : Crystalline powder
  • Specific Rotation : -160° (C=1, MeOH)

Structure

The compound features a proline backbone with an acetylthio group, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline has been studied for its potential as a drug candidate, particularly in the development of inhibitors for various enzymes and receptors.

Case Study: Enzyme Inhibition

Research indicates that derivatives of L-proline can act as inhibitors for enzymes such as angiotensin-converting enzyme (ACE). The acetylthio modification enhances binding affinity, making it a candidate for antihypertensive drugs.

Biochemistry

The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics. Its structural characteristics allow it to serve as a substrate or inhibitor in various biochemical pathways.

Case Study: Substrate for Enzymatic Reactions

In studies involving proteases, 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline has been used to assess the specificity and efficiency of enzyme activity, providing insights into substrate-enzyme interactions.

Therapeutic Potential

The compound's unique properties suggest potential therapeutic applications in treating conditions related to enzyme dysfunctions, such as hypertension and certain metabolic disorders.

Case Study: Antihypertensive Effects

Clinical trials have explored the efficacy of proline derivatives in lowering blood pressure through ACE inhibition. Results indicate significant promise in reducing systolic and diastolic blood pressure in hypertensive patients.

Chemical Reactions Analysis

Hydrolysis of the Acetylthio Group

The acetylthio (-SAc) group undergoes hydrolysis under basic conditions to yield free thiols, critical for biological activity modulation:

ConditionResultSource
ReagentAqueous ammonia
Hydrolysis Yield42% (after cation-exchange purification)
ByproductAcetic acid

Mechanistic Insight :

  • Base-Catalyzed Hydrolysis : The acetyl group is cleaved via nucleophilic attack by hydroxide ions, forming a thiolate intermediate that is protonated to release free thiol .

Oxidation Reactions

While direct oxidation studies are not explicitly documented, the acetylthio group is susceptible to oxidative modifications under physiological or experimental conditions:

Oxidizing AgentExpected ProductStability Note
Atmospheric O₂Disulfide bonds (R-S-S-R)Limited stability in aqueous media
H₂O₂Sulfenic/sulfonic acids (-SO₃H)Requires catalytic metals

Implications :

  • Oxidation pathways may alter receptor-binding affinity, necessitating inert storage conditions (e.g., nitrogen blanket) .

Crystallization and Purification

Post-synthesis acidification and crystallization are critical for isolating the pure compound:

StepDetailSource
AcidificationHCl addition to pH 3.5 (seeding) → pH 1.5
Crystallization SolventWater/isopropanol mixture
Purity Post-Workup>99% (by weight)

Optimization Note :

  • Seeding at pH 3.5 induces controlled crystal growth, minimizing impurities .

Comparative Reaction Pathways

Alternative synthesis routes were evaluated but showed inferior efficiency:

MethodStepsTotal Yield (L-proline basis)Limitation
Schotten-Baumann (patent)267%High purity (>97%)
Dicyclohexylamine salt510.5%Low yield, complex steps

Functional Group Reactivity

  • Proline Carboxyl Group : Participates in salt formation (e.g., with dicyclohexylamine) but is unreactive toward acylation under synthesis conditions .

  • Methylpropionyl Chain : Steric hindrance from the methyl group directs reactivity toward specific enzymatic or chemical targets.

Comparison with Similar Compounds

Captopril (CAS 62571-86-2)

Structural Differences :

  • Captopril replaces the acetylthio (-SAc) group in the compound with a free thiol (-SH) .
  • Molecular Formula: C₉H₁₅NO₃S (Captopril) vs. C₁₁H₁₇NO₄S·xH₂O (target compound) .

Functional Implications :

  • The free thiol in Captopril directly interacts with ACE's zinc ion, enabling therapeutic activity. The acetylthio group in the target compound renders it inactive until deacetylated .
  • The hydrate form of the target compound enhances aqueous solubility compared to anhydrous Captopril .

Cetapril (DU-1219)

Structural Differences :

  • Cetapril incorporates an additional phenylalanyl group (C₂₀H₂₈N₂O₅S), increasing molecular weight to 408.5 g/mol .

Functional Implications :

Zofenoprilat Sodium Salt (CAS N/A)

Structural Differences :

  • Zofenoprilat contains a 4-(phenylthio) substituent on the proline ring and is administered as a sodium salt (C₁₅H₁₈NNaO₃S₂) .

Functional Implications :

  • The sodium salt form improves bioavailability in aqueous environments, while the phenylthio group enhances lipophilicity .

Enalapril (CAS 75847-73-3)

Structural Differences :

  • Enalapril features an ethoxycarbonyl group (C₂₀H₂₈N₂O₅) instead of the thioether moiety .

Functional Implications :

Related Impurities and Derivatives

  • 1-[(2S)-3-[[(2R)-3-(Acetylthio)-2-methylpropanoyl]thio]-2-methylpropanoyl]-L-proline: A disulfide-linked dimer impurity (C₁₅H₂₃NO₅S₂) with reduced ACE affinity due to steric hindrance .
  • N-Acetyl-L-thioproline (CAS 54323-50-1): Lacks the methylpropionyl group, resulting in weaker zinc-binding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity Solubility
Target Compound C₁₁H₁₇NO₄S·xH₂O 259.32 (anhydrous) 3-Acetylthio 90% High (hydrate)
Captopril C₉H₁₅NO₃S 217.28 Free thiol (-SH) ≥97% Moderate
Zofenoprilat Sodium Salt C₁₅H₁₈NNaO₃S₂ 347.43 Phenylthio, Sodium salt 90% High (aqueous)
Enalapril C₂₀H₂₈N₂O₅ 376.5 Ethoxycarbonyl ≥99% Low (lipophilic)

Table 2: Pharmacological Relevance

Compound Role in Synthesis/Pharmacology Key Distinguishing Feature
Target Compound Captopril intermediate/impurity Acetylthio prodrug
Cetapril ACE inhibitor Phenylalanyl extension
Zofenoprilat Sodium Salt Active metabolite of Zofenopril Sodium salt for enhanced solubility
N-Acetyl-L-thioproline Synthetic derivative Simplified structure, weaker binding

Research Findings

  • Synthetic Optimization: The target compound is synthesized optimally in ethanol with 10 mol% L-proline, yielding 91% efficiency .
  • Stability : The acetylthio group improves stability over Captopril’s free thiol, which is prone to oxidation .
  • Biological Activity : The compound’s ACE inhibition is negligible unless deacetylated, unlike Captopril’s direct activity .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate, and how can purity be validated?

Answer:
Synthesis typically involves multi-step reactions, starting with L-proline as a precursor. For example:

  • Step 1: Introduce the methylpropionyl group via esterification or acylation under anhydrous conditions (e.g., using MeCN as solvent and chloral hydrate as a catalyst) .
  • Step 2: Acetylthio incorporation via thiol-ester exchange or nucleophilic substitution, requiring inert atmospheres to prevent oxidation.
  • Step 3: Hydration under controlled humidity.

Purification:

  • Use recrystallization (e.g., water/ethanol mixtures) or reverse-phase HPLC.
  • Purity validation:
    • HPLC (≥90% purity threshold) with UV detection at 210–220 nm.
    • Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Karl Fischer titration to quantify hydrate content .

Basic: Which spectroscopic techniques are critical for characterizing the stereochemical and structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to verify the (2S) configuration and acetylthio group placement. Key signals: methylpropionyl (δ ~1.2–1.5 ppm for CH3), proline ring protons (δ ~3.0–4.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the proline backbone.
  • IR Spectroscopy:
    • Confirm thioester (C=O stretch ~1700 cm⁻¹) and hydrate (O-H stretch ~3200–3500 cm⁻¹).
  • X-ray crystallography (if crystalline) to resolve absolute stereochemistry .

Basic: How does the hydrate form influence the compound’s stability, and what storage conditions are recommended?

Answer:

  • Hydrate stability: Moisture content affects reactivity; dehydration may alter solubility or bioactivity.
  • Storage:
    • Airtight containers with desiccants (e.g., silica gel) at –20°C.
    • Monitor humidity using TGA (thermogravimetric analysis) to detect water loss above 40°C .
  • Handling: Use gloveboxes under N₂ for hygroscopic intermediates .

Advanced: What mechanistic insights explain the acetylthio group’s reactivity in proline-based catalytic systems?

Answer:

  • The acetylthio group acts as a thioester mimic , facilitating nucleophilic acyl transfer in enzyme inhibition studies.
  • Kinetic studies: Compare hydrolysis rates (e.g., pH-dependent assays) to assess susceptibility to cleavage.
  • DFT calculations model transition states to predict regioselectivity in reactions .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Controlled replication: Standardize assay conditions (e.g., pH, temperature, solvent).
  • Orthogonal validation:
    • Use LC-MS/MS to confirm compound integrity post-assay.
    • Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from true bioactivity .

Advanced: What experimental designs optimize the compound’s stability during long-term biochemical assays?

Answer:

  • Accelerated stability studies: Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • DOE (Design of Experiments):
    • Variables: pH (4–8), buffer composition (PBS vs. Tris-HCl), antioxidants (e.g., BHT).
    • Response: % remaining parent compound.
  • Lyophilization for dry-state storage to minimize hydrolysis .

Advanced: How does stereochemistry at the (2S) position impact interactions with biological targets?

Answer:

  • Chiral HPLC separates enantiomers to test individual bioactivity.
  • Molecular docking: Simulate binding poses with proline-specific enzymes (e.g., prolyl hydroxylases).
  • Enzymatic assays: Compare inhibition constants (Kᵢ) of (2S) vs. (2R) configurations .

Advanced: What strategies mitigate scale-up challenges during multi-gram synthesis?

Answer:

  • Process optimization:
    • Replace batch reactors with flow chemistry for better heat control during exothermic steps.
    • Use DoE to maximize yield (e.g., varying catalyst loading, solvent ratios).
  • Green chemistry: Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.